2-[(4-nitrobenzoyl)amino]ethyl acetate
Description
2-[(4-Nitrobenzoyl)amino]ethyl acetate is a synthetic organic compound characterized by a 4-nitrobenzoyl group linked via an amide bond to an ethyl acetate moiety. This structure combines the electron-withdrawing nitro group with ester and amide functionalities, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s reactivity and applications are influenced by its nitro group (electron-deficient aromatic ring) and ester/amide linkages, which participate in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
2-[(4-nitrobenzoyl)amino]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-8(14)18-7-6-12-11(15)9-2-4-10(5-3-9)13(16)17/h2-5H,6-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXDPWZYGKWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrobenzoyl)amino]ethyl acetate typically involves the reaction of 4-nitrobenzoic acid with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitrobenzoyl)amino]ethyl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products Formed
Reduction: 2-[(4-aminobenzoyl)amino]ethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-nitrobenzoyl)amino]ethyl acetate is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-nitrobenzoyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2-[(4-nitrobenzoyl)amino]ethyl acetate:
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate (evidence 2)
- Structure : Incorporates a 4-nitrobenzoyl group attached to an indole ring, with an ethyl acetate side chain.
- Synthesis: Prepared via a multi-step reaction involving (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate and 2-bromo-4′-nitroacetophenone, yielding an 89% product .
- Properties: Melting Point: 163–165°C NMR Data: δ 9.18 (s, 1H, indole NH), 8.31 (d, J = 8.7 Hz, aromatic protons), 3.76 (s, 2H, CH2COOEt) . Applications: Potential as a prodrug for anticancer agents due to the indole scaffold’s bioactivity .
Ethyl 2-(3-(4-Nitrobenzoyl)-4-hydroxy-1-oxoisochroman-3-carboxamido)acetate (4m) (evidence 5)
- Structure : Features a 4-nitrobenzoyl group integrated into an isochroman ring system.
- Properties: Melting Point: Not reported. Spectroscopic Data:
- $^{13}\text{C NMR}$: δ 190.5 (carbonyl), 41.7 (CH2COOEt).
- HRMS: m/z 430.0694 [M-H]⁻ .
- Differentiation : The isochroman ring introduces rigidity and additional hydrogen-bonding sites compared to the simpler ethyl acetate backbone in the target compound.
Ethyl 2-[[5-[[(4-Nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate (evidence 7)
- Structure : Combines a 1,2,4-triazole ring with 4-nitrobenzoyl and ethyl acetate groups.
- Properties :
4-(2-{4-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl Acetate (evidence 10)
- Structure : Contains a carbohydrazone linker and methoxyphenyl group.
- Properties: Molecular Formula: C₁₇H₁₅N₃O₆. Applications: Hydrazone linkages are pH-sensitive, making this compound suitable for targeted drug delivery, unlike the amide bond in this compound .
Comparative Data Table
Key Findings and Trends
Synthetic Efficiency : Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate achieves an 89% yield under optimized conditions, outperforming multi-step syntheses of isochroman derivatives (evidence 5) .
Spectroscopic Signatures: The nitro group (IR: ~1520 cm⁻¹ for NO₂ stretching) and ester carbonyl (NMR: δ ~170 ppm for $^{13}\text{C}$) are consistent across all compounds, aiding structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
